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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethylheptane

Cat. No.: B14544013

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,2-dimethylheptane

Abstract

As a highly branched aliphatic hydrocarbon, 4-Ethyl-2,2-dimethylheptane (C11H24) serves as
a noteworthy subject for detailed physicochemical and spectroscopic analysis. This guide
provides a comprehensive examination of its molecular structure, core chemical properties,
predicted spectroscopic behavior, and typical reactivity. It is intended for researchers and
professionals in organic chemistry and drug development who require a foundational
understanding of non-polar, saturated systems. This document elucidates the causal
relationships between the molecule's specific structural features—such as its quaternary
carbon and chiral center—and its observable properties, offering field-proven insights into its
synthesis, analysis, and handling.

Molecular Structure and Physicochemical Identity

4-Ethyl-2,2-dimethylheptane is a saturated alkane, an isomer of undecane. Its structure is
characterized by a seven-carbon heptane backbone, substituted with two methyl groups at
position 2 and an ethyl group at position 4. This arrangement results in a sterically hindered
and chemically stable molecule.

A key structural feature is the presence of a chiral center at the C4 carbon, meaning 4-Ethyl-
2,2-dimethylheptane can exist as two distinct enantiomers: (R)-4-ethyl-2,2-dimethylheptane
and (S)-4-ethyl-2,2-dimethylheptane.[1] This chirality is crucial in fields like asymmetric
synthesis and stereoselective reactions, although the compound is often handled as a racemic
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mixture. The molecule also contains a quaternary carbon at the C2 position, which significantly
influences its thermal stability and fragmentation patterns in mass spectrometry.

Core ldentifiers

Precise identification is critical for regulatory compliance and scientific communication. The
primary identifiers for 4-Ethyl-2,2-dimethylheptane are consolidated below.

Property Value Source(s)
IUPAC Name 4-ethyl-2,2-dimethylheptane [2][3]

CAS Number 62016-46-0 [2][3]
Molecular Formula Ci1H2a [2][3][4]
Molecular Weight 156.31 g/mol [1112][3]
Canonical SMILES CCCC(CC)CC(C)(C)C [3]
InChikey BJOUMNMMNSZESV- 3]
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Physical Properties

The physical properties of 4-Ethyl-2,2-dimethylheptane are dictated by its branched, non-
polar structure. The branching reduces the surface area available for intermolecular van der
Waals forces compared to its linear isomer, n-undecane, resulting in a lower boiling point.

Property Value Source(s)
Boiling Point 168-168.4 °C [415]
Melting Point -57.06 °C (Estimated) [5]

Density 0.7396 g/cm3 [5]
Refractive Index 1.4154 [5]

Spectroscopic Characterization
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While specific experimental spectra for 4-Ethyl-2,2-dimethylheptane are not widely published,
its spectroscopic profile can be accurately predicted based on established principles of NMR
and mass spectrometry for alkanes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the
molecule's asymmetry. Protons on adjacent carbons will exhibit splitting. The nine protons of
the C2-gem-dimethyl groups and the C1 methyl group will appear as a singlet in the highly
shielded upfield region (approx. 0.8-0.9 ppm). The methylene and methine protons will
produce overlapping multiplets in the 1.2-1.4 ppm range. The ethyl group's methyl protons
will appear as a triplet, while its methylene protons will be a quartet.

e 13C NMR Spectroscopy: Due to the molecule's 11 carbon atoms being in chemically non-
equivalent environments, the proton-decoupled 13C NMR spectrum is predicted to show 11
distinct signals. The quaternary C2 carbon would appear as a weak signal around 30-35
ppm. The methyl carbons would be found furthest upfield (10-30 ppm), followed by the
methylene carbons (20-40 ppm), and the chiral methine carbon (C4) would be further
downfield.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of alkanes typically results in extensive
fragmentation, often making the molecular ion peak (M*) weak or absent. The fragmentation is
driven by the formation of the most stable carbocations.

For 4-Ethyl-2,2-dimethylheptane, the molecular ion peak would be at m/z = 156. The most
significant fragmentation pathway involves the loss of a bulky alkyl group to form a stable
tertiary or secondary carbocation. The cleavage adjacent to the quaternary C2 carbon is highly
favored, leading to the loss of a tert-butyl group (*C(CHs)s, 57 Da), resulting in a prominent
peak at m/z = 99. Another likely fragmentation is the loss of an ethyl radical (*CH2CHs, 29 Da)
from the C4 position, yielding a peak at m/z = 127.
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Caption: Predicted EI-MS fragmentation of 4-Ethyl-2,2-dimethylheptane.

Chemical Reactivity and Stability

As a saturated alkane, 4-Ethyl-2,2-dimethylheptane is generally unreactive. Its C-C and C-H
bonds are strong and non-polar, making it resistant to acids, bases, and most mild oxidizing
and reducing agents. Its reactivity is primarily confined to high-energy processes such as
combustion and free-radical halogenation.[7]

Combustion

In the presence of sufficient oxygen, it undergoes complete combustion to produce carbon
dioxide and water, a highly exothermic reaction that is fundamental to its application in fuels.
C1i1H24+17 O2 —» 11 CO2 + 12 H20 + Heat

Free-Radical Halogenation

In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Clz, Brz)
via a free-radical chain mechanism.[7] The reaction proceeds through initiation, propagation,
and termination steps. Halogenation of 4-Ethyl-2,2-dimethylheptane would yield a mixture of
monochlorinated isomers, with the substitution selectivity favoring the tertiary hydrogen at the
C4 position due to the greater stability of the resulting tertiary radical intermediate.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b14544013?utm_src=pdf-body-img
https://www.benchchem.com/product/b14544013?utm_src=pdf-body
https://www.benchchem.com/product/b14544013?utm_src=pdf-body
https://www.smolecule.com/products/s16075863
https://www.smolecule.com/products/s16075863
https://www.benchchem.com/product/b14544013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14544013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample in Hexane

i

GC Injector (250°C)

Termination
eparation
R. + Clo o R-C].
GC Column
(Temp Programmed)
2 Ro . R‘R
etection
Propagation Mass Spectrometer
(EI, 70 eV)
Ro + Clz | R-Cl + Cl.
ignal
R-H + Cle p| Re + HCI
Data System
Initiation
nalysis
T gk
UV Light .
Clz —» 20l Purity Report &
Spectral Match

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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